molecular formula C10H9ClN4O B11871218 N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide CAS No. 88660-73-5

N'-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide

Cat. No.: B11871218
CAS No.: 88660-73-5
M. Wt: 236.66 g/mol
InChI Key: QKANIDHVJUFZRY-UHFFFAOYSA-N
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Description

N’-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a chloro group at the 3-position of the quinoxaline ring and an ethanimidamide group attached via an oxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide typically involves the reaction of 3-chloroquinoxaline with ethanimidamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxy linkage. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Aminoquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
  • N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
  • N-(3-chloroquinoxalin-2-yl)-4-ethoxybenzenesulfonamide

Uniqueness

N’-[(3-Chloroquinoxalin-2-yl)oxy]ethanimidamide is unique due to its specific structure, which combines the quinoxaline ring with an ethanimidamide group via an oxy linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

88660-73-5

Molecular Formula

C10H9ClN4O

Molecular Weight

236.66 g/mol

IUPAC Name

N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide

InChI

InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15)

InChI Key

QKANIDHVJUFZRY-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N

Origin of Product

United States

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